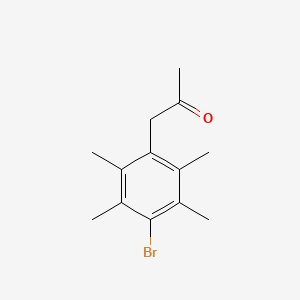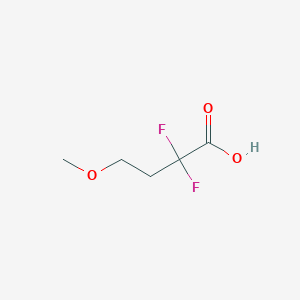
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a tetramethyloxolan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Tetramethyloxolan Group: This step involves the alkylation of the cyclopropane ring with a tetramethyloxolan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Scientific Research Applications
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also participate in ring-opening reactions, which can further diversify the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the tetramethyloxolan group, making it less sterically hindered and potentially more reactive.
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
Uniqueness
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, tetramethyloxolan group, and sulfonyl chloride functionality. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19ClO3S |
|---|---|
Molecular Weight |
266.79 g/mol |
IUPAC Name |
1-(2,2,5,5-tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-9(2)7-8(10(3,4)15-9)11(5-6-11)16(12,13)14/h8H,5-7H2,1-4H3 |
InChI Key |
HVOPXAXLWXOIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)





![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)



![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
